molecular formula C17H15NO3S B2415529 1-(4-isopropoxybenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-74-0

1-(4-isopropoxybenzoyl)benzo[c]isothiazol-3(1H)-one

Cat. No. B2415529
CAS RN: 877811-74-0
M. Wt: 313.37
InChI Key: PIXHJWCYIYDXKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-isopropoxybenzoyl)benzo[c]isothiazol-3(1H)-one (IBO) is a compound that has been widely studied for its potential applications in scientific research. It is a member of the benzothiazole family of compounds, which are known to have a variety of biological activities.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research indicates that derivatives of benzo[c]isothiazol-3(1H)-one, such as 2-hydroxyethylbenzo[d]isothiazol-3(2H)-one aliphatic acid esters, have been synthesized and shown to exhibit significant antibacterial activities. These compounds have been tested in vitro and demonstrated effective inhibitory rates against Gram-positive bacteria, highlighting their potential as antibacterial agents (L. Qiang, 2013).

Antioxidant Activity

Another study synthesized novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives and evaluated their in vitro antioxidant activities. These activities were assessed through various methods, including reducing power, free radical scavenging, and metal chelating activities. The compounds showed promising antioxidant properties, comparable to those of standard antioxidants, suggesting potential for further exploration in oxidative stress-related applications (H. Yüksek et al., 2015).

Antitumor Properties

Additionally, fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized, showing potent cytotoxic activities in vitro against specific human breast cancer cell lines. These findings indicate the therapeutic potential of benzothiazole derivatives in cancer treatment, demonstrating selective growth inhibitory properties against certain cancer types (I. Hutchinson et al., 2001).

properties

IUPAC Name

1-(4-propan-2-yloxybenzoyl)-2,1-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-11(2)21-13-9-7-12(8-10-13)16(19)18-15-6-4-3-5-14(15)17(20)22-18/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXHJWCYIYDXKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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